molecular formula C10H9N3O B13170878 1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one

1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one

Cat. No.: B13170878
M. Wt: 187.20 g/mol
InChI Key: BLKZBCLVJXUSQO-UHFFFAOYSA-N
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Description

1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a phenyl group, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one typically involves the nucleophilic substitution reaction of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole . The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at room temperature. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced ethanone derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly as an anticancer agent.

    Industry: It is used in the development of agrochemicals and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways . The triazole ring is known to interact with various enzymes and receptors, leading to the inhibition of their activity. For example, in anticancer applications, the compound induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a wide range of applications in various fields.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1-[2-(1,2,4-triazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C10H9N3O/c1-8(14)9-4-2-3-5-10(9)13-7-11-6-12-13/h2-7H,1H3

InChI Key

BLKZBCLVJXUSQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1N2C=NC=N2

Origin of Product

United States

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